![molecular formula C23H22N2 B14274297 N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline CAS No. 138195-21-8](/img/structure/B14274297.png)
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Méthodes De Préparation
The synthesis of N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline typically involves several steps. One common synthetic route includes the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the ethenyl and methylaniline groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research indicates its potential use in developing new drugs, particularly for cancer therapy.
Mécanisme D'action
The mechanism by which N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in cancer therapy, the compound induces apoptosis and senescence in melanoma cells through the activation of the p53 pathway, selectively suppressing the growth of melanoma cells without affecting normal cells . This selective action makes it a promising candidate for targeted cancer treatments.
Comparaison Avec Des Composés Similaires
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline can be compared with other carbazole-based compounds, such as:
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar structural properties but lacking the ethenyl and methylaniline groups.
3-Amino-9-ethylcarbazole: Another derivative with an amino group at the 3-position, showing different reactivity and applications.
Carbazole-based dyes: Compounds containing aldehyde and cyanoacetic acid groups, used in dye-sensitized solar cells and other applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
138195-21-8 |
|---|---|
Formule moléculaire |
C23H22N2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[2-(9-ethylcarbazol-3-yl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25-22-12-8-7-11-20(22)21-17-18(13-14-23(21)25)15-16-24(2)19-9-5-4-6-10-19/h4-17H,3H2,1-2H3 |
Clé InChI |
FWDFAJNYAJKVOS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
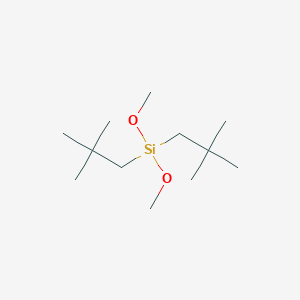
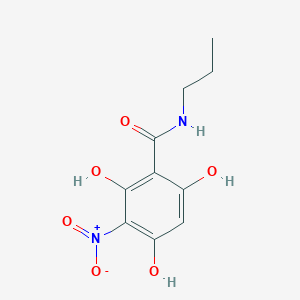
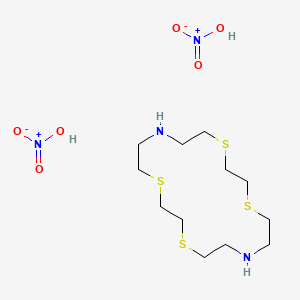

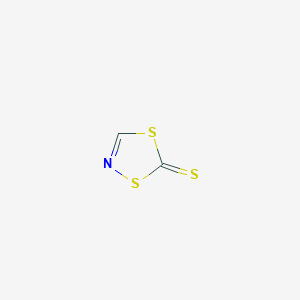
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
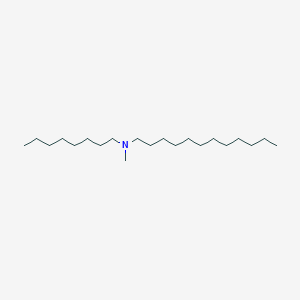
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)

